molecular formula C12H11NO2S B3153897 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole CAS No. 767628-63-7

2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole

Cat. No. B3153897
CAS RN: 767628-63-7
M. Wt: 233.29 g/mol
InChI Key: UJKJYLAGSICUDJ-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole” is a complex organic molecule that contains a benzodioxole and a dimethylthiazole group . Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Thiazole, on the other hand, is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities.


Chemical Reactions Analysis

N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4,5-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-8(2)16-12(13-7)9-3-4-10-11(5-9)15-6-14-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKJYLAGSICUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole
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2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole
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2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole
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2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole
Reactant of Route 5
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2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole
Reactant of Route 6
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2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole

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